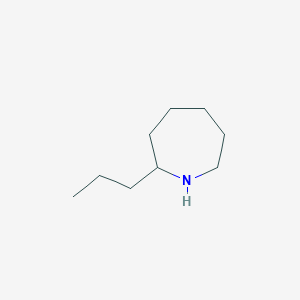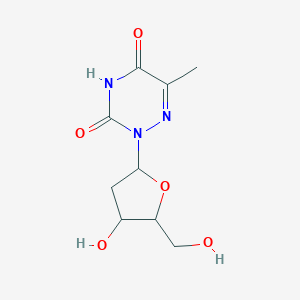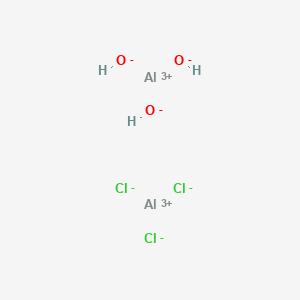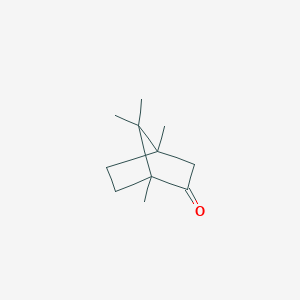
4-Methylcamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcamphor is a bicyclic monoterpene ketone that is commonly used as a fragrance in perfumes, soaps, and detergents. It is also used as a flavoring agent in foods and beverages. However, its potential as a research tool has gained attention due to its unique chemical properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Toxicokinetics and Biotransformation : 4-MBC, often used as a UV filter in sunscreens and cosmetics, undergoes extensive first-pass biotransformation in rat liver, resulting in very low blood levels of the parent compound. The study showed that 4-MBC and its metabolites have different blood and urine concentration profiles in rats (Völkel et al., 2006).
Chemical Synthesis : A study described the enantiospecific synthesis of 4-MBC, demonstrating its chemical versatility and potential applications in asymmetric synthesis (Money & Palme, 1993).
Versatile Precursor in Organic Synthesis : 4-MBC and related compounds serve as versatile precursors in the synthesis of a wide range of cyclopentanecarboxylic acids. These compounds have numerous applications in organic chemistry (Knizhnikov et al., 2012).
Environmental and Biological Studies : Another study explored the stereochemistry of 4-MBC in environmental and biological contexts, emphasizing its unique chemistry and environmental fate (Buser et al., 2005).
Photophysics in Sunscreens : The photophysical properties of 4-MBC, particularly its intersystem crossing and excited-state deactivation channels, were studied, highlighting its effectiveness as a UV filter in sunscreens (Fang et al., 2018).
Propiedades
Número CAS |
10309-50-9 |
|---|---|
Nombre del producto |
4-Methylcamphor |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3 |
Clave InChI |
WHTUSNIUKHUYQX-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
SMILES canónico |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Sinónimos |
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



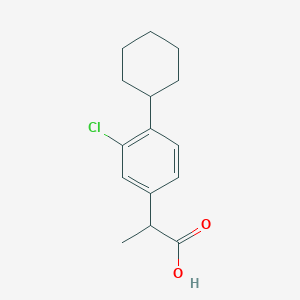
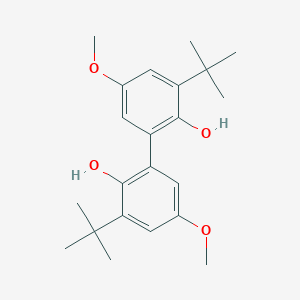
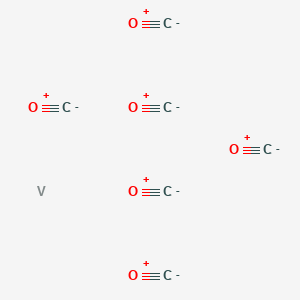
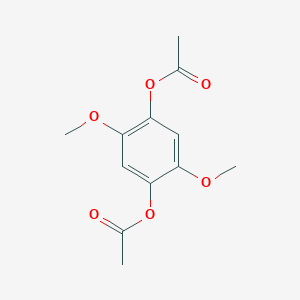
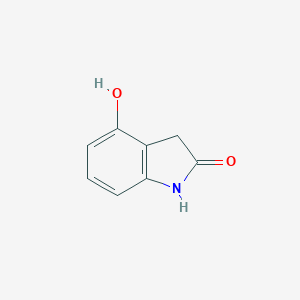
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
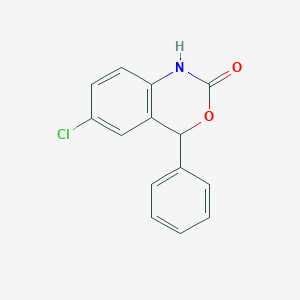
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
